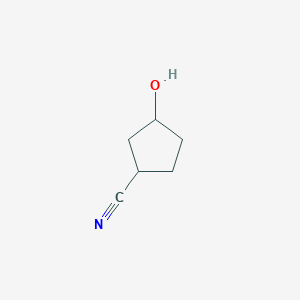

3-Hydroxycyclopentanecarbonitrile

Description

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxycyclopentane-1-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9NO/c7-4-5-1-2-6(8)3-5/h5-6,8H,1-3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYFMEDJHNTXQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1C#N)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

111.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194534-83-3 | |

| Record name | 3-hydroxycyclopentane-1-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Hydroxycyclopentanecarbonitrile and Its Chiral Derivatives

Chemoenzymatic and Biocatalytic Synthetic Approaches

Chemoenzymatic and biocatalytic methods offer sustainable and highly selective routes for the synthesis of 3-hydroxycyclopentanecarbonitrile and its chiral derivatives. These approaches leverage the catalytic power of enzymes to achieve high enantioselectivity and regioselectivity under mild reaction conditions.

Dynamic Kinetic Resolution for Optically Active Cyclic β-Hydroxy Nitriles

Dynamic kinetic resolution (DKR) is a powerful strategy that can theoretically convert 100% of a racemic starting material into a single enantiomerically pure product. wikipedia.org This is achieved by combining a kinetic resolution with in situ racemization of the slower-reacting enantiomer. wikipedia.org In the context of cyclic β-hydroxy nitriles, DKR often involves the use of a biocatalyst, such as a lipase (B570770), to selectively acylate one enantiomer of the racemic alcohol. Simultaneously, a chemical or enzymatic catalyst is employed to racemize the unreacted alcohol enantiomer, allowing for a theoretical yield of 100% for the desired acylated product. wikipedia.org

For instance, the combination of an enzymatic reaction with a metal-based racemization catalyst has been successfully applied to the synthesis of chiral β-hydroxy esters. mdpi.com A similar principle can be applied to β-hydroxy nitriles. The success of a DKR process hinges on the careful selection of catalysts that can operate under compatible reaction conditions to ensure efficient resolution and racemization. princeton.edu

Lipase-Catalyzed Kinetic Resolutions and Enantioselective Biotransformations

Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols, including cyclic β-hydroxy nitriles, due to their broad substrate specificity and high enantioselectivity. nih.govd-nb.info The most common approach is the enantioselective acylation of the hydroxyl group using an acyl donor, such as vinyl acetate (B1210297). mdpi.com

In a typical lipase-catalyzed kinetic resolution of a racemic mixture of this compound, the lipase will preferentially acylate one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of the acylated product and the unreacted alcohol, which can then be separated. The efficiency of this process is often described by the enantiomeric ratio (E), with high E values indicating excellent selectivity. mdpi.com

Several lipases have been screened for the resolution of various cyclic hydroxy nitriles, with Candida antarctica lipase B (CAL-B) often showing high conversion and enantioselectivity. nih.govmdpi.com The choice of solvent can also significantly influence the outcome of the resolution. mdpi.com For example, in the resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate, various solvents were tested, and the optimal conditions were identified to achieve high enantiomeric excess. mdpi.com

The following table summarizes the kinetic resolution of various β-hydroxy compounds using lipases, illustrating the typical outcomes of such processes.

| Substrate | Enzyme | Acyl Donor | Solvent | Product | Enantiomeric Excess (ee) | Reference |

| rac-3-hydroxy-3-phenylpropanonitrile | Pseudomonas fluorescens lipase | Vinyl acetate | Hexane/[BMIM]Cl | (S)-3-acetoxy-3-phenylpropanonitrile | 79.5% | nih.gov |

| rac-tert-Butyl 2-(1-hydroxyethyl)phenylcarbamate | Candida antarctica lipase B | Vinyl acetate | Toluene | (R)-tert-Butyl 2-(1-acetoxyethyl)phenylcarbamate | >99% | mdpi.com |

| Aromatic Morita-Baylis-Hillman acetates | Pseudomonas cepacia lipase | - | - | Corresponding alcohol | >90% | d-nb.info |

Regioselective and Enantioselective Conversion of Substrates by Nitrile Hydratases and Amide Hydrolases

Nitrile hydratases (NHases) are metalloenzymes that catalyze the hydration of nitriles to their corresponding amides. nih.govwikipedia.org These enzymes can exhibit remarkable regioselectivity and enantioselectivity, making them valuable tools in organic synthesis. sioc-journal.cnx-mol.comresearchgate.net Amide hydrolases, or amidases, can further hydrolyze the resulting amide to a carboxylic acid. researchgate.net

In the context of dinitriles, NHases can selectively hydrate (B1144303) one of the two nitrile groups, leading to the formation of a cyano-amide. sioc-journal.cnx-mol.com This regioselectivity is often difficult to achieve with traditional chemical catalysts. x-mol.com The stereoselectivity of NHases has also been exploited for the resolution of racemic nitriles, although engineered NHases with higher stereoselectivity are still being developed. nih.gov

The regioselectivity of NHases can be influenced by the residues in the substrate-binding pocket of the enzyme. x-mol.comtsukuba.ac.jp By mutating these residues, it is possible to modulate the enzyme's selectivity towards different dinitrile substrates. x-mol.comtsukuba.ac.jp

The following table provides examples of the regioselective and enantioselective transformations catalyzed by nitrile hydratases.

| Substrate | Enzyme/Organism | Product | Selectivity | Reference |

| meso-bicyclo[2.2.1]-5-heptene-2,3-dinitriles | Rhodococcus sp. AJ270 | Dicarboxylic acids or anhydrides | Regioselective | sioc-journal.cn |

| trans-bicyclo[2.2.1]-5-heptene-2,3-dinitrile | Rhodococcus sp. AJ270 | Optically active monocyano amide and acid | Regioselective and stereoselective | sioc-journal.cn |

| Adiponitrile | Rhodococcus erythropolis CCM2595 | 5-Cyanovaleramide | 95% regioselectivity | researchgate.net |

Optimization of Biotransformation Conditions (e.g., pH, temperature, solvent effects)

The efficiency and selectivity of biocatalytic transformations are highly dependent on the reaction conditions. Therefore, optimization of parameters such as pH, temperature, and solvent is crucial for developing a robust and scalable process. nih.gov

For instance, in a chemoenzymatic synthesis of (1R,3R)-3-hydroxycyclopentanemethanol, the optimal reaction conditions for the CrS enoate reductase were found to be 45 °C and pH 8.0. nih.govresearchgate.net Similarly, the temperature for the lipase-catalyzed kinetic resolution of tert-butyl 2-(1-hydroxyethyl)phenylcarbamate was optimized to 40 °C to achieve a reasonable reaction time with excellent resolution. mdpi.com

Epoxide Ring-Opening Strategies

The ring-opening of epoxides is a versatile and widely used method for the synthesis of 1,2-difunctionalized compounds. researchgate.net Due to the inherent ring strain, epoxides are susceptible to nucleophilic attack, leading to the formation of a variety of functionalized products. researchgate.netnih.gov

Nucleophilic Ring Opening of Substituted Cyclopentene (B43876) Oxides by O- and C-Nucleophiles

The synthesis of this compound can be achieved through the nucleophilic ring-opening of a suitably substituted cyclopentene oxide. The nucleophile, in this case, would be a cyanide source. The regioselectivity of the ring-opening is a key consideration, as the nucleophile can attack either of the two epoxide carbons. libretexts.orgnih.gov

In general, under basic or neutral conditions, the nucleophile will attack the less sterically hindered carbon in an SN2-type mechanism. libretexts.orgkhanacademy.org Conversely, under acidic conditions, the reaction may proceed through a more SN1-like mechanism, with the nucleophile attacking the more substituted carbon that can better stabilize a partial positive charge. libretexts.org

The use of Lewis acids can catalyze the ring-opening of epoxides, often leading to enhanced reactivity and selectivity. nih.gov For example, diethylaluminum cyanide (Et₂AlCN) has been used for the ring-opening of substituted cyclopentene oxides to afford β-hydroxy nitriles. arkat-usa.org The reaction proceeds with high regioselectivity, with the cyanide nucleophile attacking the less substituted carbon of the epoxide. arkat-usa.org

The stereochemistry of the ring-opening reaction is also an important aspect. The SN2 attack of the nucleophile typically results in an inversion of configuration at the carbon being attacked. This allows for the stereospecific synthesis of different diastereomers of this compound, depending on the stereochemistry of the starting epoxide.

The following table illustrates the ring-opening of a substituted cyclopentene oxide with a cyanide nucleophile.

| Epoxide Substrate | Nucleophile | Catalyst/Conditions | Product | Reference |

| 3-Substituted 1,2-epoxycyclopentane | Et₂AlCN | Toluene, 0°C to room temperature | (1SR,2SR,3RS)-3-[benzyl(methyl)amino]-2-hydroxycyclopentanecarbonitrile | arkat-usa.org |

Investigation of Regiospecificity and Stereoselectivity in Epoxide Cleavage

The ring-opening of cyclopentene epoxide with a cyanide source is a direct method for the synthesis of this compound. The regiospecificity and stereoselectivity of this reaction are critical factors that determine the structure of the final product. The attack of the cyanide nucleophile can, in principle, occur at either of the two epoxide carbons.

The outcome of the reaction is governed by several factors, including the nature of the cyanide reagent, the solvent, and the presence of catalysts. For instance, the use of diethylaluminum cyanide has been shown to be effective in the hydrocyanation of epoxides. acs.org The reaction mechanism often involves the coordination of the aluminum species to the epoxide oxygen, activating the epoxide ring towards nucleophilic attack. The regioselectivity of the cyanide attack is influenced by both steric and electronic effects. In the case of unsubstituted cyclopentene epoxide, the two carbons are chemically equivalent, leading to a racemic mixture of enantiomers. However, for substituted cyclopentene epoxides, the attack is generally preferred at the less sterically hindered carbon.

The stereochemistry of the epoxide ring-opening is typically anti-periplanar. This means that the nucleophile (cyanide) attacks from the side opposite to the epoxide oxygen, resulting in an inversion of configuration at the carbon atom undergoing attack. This leads to a trans relationship between the newly introduced hydroxyl and nitrile groups. This stereochemical outcome is a consequence of the SN2-type mechanism that is characteristic of epoxide ring-opening reactions under neutral or basic conditions. The chair-like transition state is favored, which dictates the stereochemical course of the reaction.

Catalytic Systems for β-Hydroxynitrile Formation from Epoxides (e.g., Metal(II) Schiff Base Complexes, LiClO4)

To enhance the efficiency and selectivity of β-hydroxynitrile formation from epoxides, various catalytic systems have been developed. These catalysts aim to activate the epoxide ring and facilitate the nucleophilic addition of cyanide.

Metal(II) Schiff base complexes, particularly those involving vanadium, have been explored as catalysts for epoxidation and subsequent ring-opening reactions. nih.gov Vanadyl acetylacetonate (B107027) and oxo-vanadium(IV) complexes with Schiff base ligands are known to catalyze the epoxidation of alkenes. nih.gov Following epoxidation, these or other catalytic systems can promote the ring-opening by cyanide. The mechanism often involves the Lewis acidic metal center coordinating to the epoxide oxygen, thereby polarizing the C-O bonds and making the epoxide more susceptible to nucleophilic attack.

Lithium perchlorate (B79767) (LiClO4) has also been utilized as a catalyst in the ring-opening of epoxides with cyanide. LiClO4 can act as a mild Lewis acid, activating the epoxide in a similar manner to metal complexes. The choice of catalyst and reaction conditions can significantly influence the reaction rate and selectivity.

| Catalyst System | Substrate | Product | Key Features |

| Metal(II) Schiff Base Complexes | Alkenes/Olefins | Epoxides, β-Hydroxynitriles | Can facilitate both epoxidation and subsequent ring-opening. Selectivity is influenced by ligand structure. nih.gov |

| LiClO4 | Epoxides | β-Hydroxynitriles | Acts as a mild Lewis acid to activate the epoxide ring. |

Formation of Hydroxy Nitriles from Carbonyl Precursors

An alternative and widely used approach for the synthesis of hydroxy nitriles involves the reaction of carbonyl compounds with a cyanide source. This method, known as cyanohydrin formation, is particularly useful for accessing α-hydroxy nitriles, which can be further transformed into β-hydroxy nitriles.

Cyanohydrin Synthesis from Cyclopentanone (B42830) Derivatives

The synthesis of cyanohydrins from cyclopentanone derivatives provides a route to precursors of this compound. The reaction involves the nucleophilic addition of a cyanide ion to the carbonyl carbon of a cyclopentanone. This reaction is typically reversible and is often catalyzed by base.

A variety of cyclopentanone derivatives can be used as starting materials, including cyclopentanone itself, as well as substituted versions like 2-methylcyclohexanone (B44802) and 3-methylcyclohexanone. google.com The reaction can be carried out using various cyanide sources, such as hydrogen cyanide (HCN), trimethylsilyl (B98337) cyanide (TMSCN), or alkali metal cyanides like potassium cyanide (KCN) and sodium cyanide (NaCN). The use of diethylaluminum cyanide has also been reported for the synthesis of cyanohydrins from various carbonyl compounds. google.com

The initial product of this reaction is a cyanohydrin, which is an α-hydroxy nitrile. To obtain the desired this compound, further chemical transformations would be necessary, such as reduction of the carbonyl group at a different position if a diketone precursor is used, or other multi-step synthetic sequences.

| Carbonyl Precursor | Cyanide Source | Product |

| Cyclopentanone | KCN/NaCN | Cyclopentanone cyanohydrin |

| 2-Methylcyclohexanone | KCN/NaCN | 2-Methylcyclohexanone cyanohydrin google.com |

| 3-Methylcyclohexanone | KCN/NaCN | 3-Methylcyclohexanone cyanohydrin google.com |

| Various ketones | Diethylaluminum cyanide | Corresponding α-cyanohydrins google.com |

Chemical Reactivity and Transformation Pathways of 3 Hydroxycyclopentanecarbonitrile

Transformations of the Nitrile Functional Group

The nitrile group is a versatile functional group that can undergo hydrolysis, reduction, and nucleophilic addition, providing pathways to carboxylic acids, amines, and ketones, respectively.

Hydrolysis to Carboxamides and Carboxylic Acids

The hydrolysis of the nitrile group in 3-hydroxycyclopentanecarbonitrile proceeds in a two-step manner, first yielding an amide intermediate, which can then be further hydrolyzed to a carboxylic acid. This process can be catalyzed by either acid or base.

Under acidic conditions, the nitrile nitrogen is protonated, rendering the carbon atom more electrophilic and susceptible to nucleophilic attack by water. A series of proton transfers and tautomerization leads to the formation of 3-hydroxycyclopentanecarboxamide. chemistrysteps.com Continued heating in an aqueous acid solution will hydrolyze the amide to produce 3-hydroxycyclopentanecarboxylic acid. wikipedia.orgorganic-chemistry.org

In base-catalyzed hydrolysis, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. wikipedia.org The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to the amide. chemistrysteps.com Similar to the acid-catalyzed process, the 3-hydroxycyclopentanecarboxamide can be further hydrolyzed under basic conditions to the corresponding carboxylate salt, which upon acidic workup, yields 3-hydroxycyclopentanecarboxylic acid. wikipedia.org

Biocatalytic methods, utilizing enzymes like nitrilases or a combination of nitrile hydratases and amidases, offer a greener alternative for the hydrolysis of hydroxynitriles to their corresponding hydroxycarboxylic acids under mild conditions.

Table 1: Products of this compound Hydrolysis

| Starting Material | Reagents/Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | H₃O⁺, Δ | 3-Hydroxycyclopentanecarboxamide | 3-Hydroxycyclopentanecarboxylic Acid |

Reductive Conversions to Amines and Aminomethylcycloalkanols

The nitrile group can be reduced to a primary amine, converting this compound into (3-hydroxycyclopentyl)methanamine. This transformation is typically achieved using powerful reducing agents.

Lithium aluminum hydride (LiAlH₄) is a highly effective reagent for the reduction of nitriles to primary amines. ochemacademy.comyoutube.com The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the nitrile carbon, followed by further reduction of the intermediate imine. A subsequent aqueous workup is required to yield the final amine. Due to the high reactivity of LiAlH₄, it must be used in an anhydrous ether solvent and will also deprotonate the hydroxyl group.

Catalytic hydrogenation is another common method for nitrile reduction. This involves reacting the nitrile with hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney Nickel, platinum, or palladium. ochemacademy.com This method can sometimes be accompanied by the formation of secondary and tertiary amines as byproducts.

Sodium borohydride (B1222165) (NaBH₄), a milder reducing agent, is generally not strong enough to reduce nitriles on its own. youtube.com

The resulting product, (3-hydroxycyclopentyl)methanamine, is an example of an aminomethylcycloalkanol, a class of compounds with applications in medicinal chemistry.

Table 2: Reagents for the Reduction of this compound

| Reagent | Functional Group Reduced | Product |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Nitrile | (3-Hydroxycyclopentyl)methanamine |

Nucleophilic Additions and Cyclization Reactions Involving the Nitrile Moiety

The electrophilic carbon atom of the nitrile group is susceptible to attack by various nucleophiles, most notably organometallic reagents like Grignard reagents. masterorganicchemistry.com The reaction of a Grignard reagent (R-MgX) with this compound would first involve the deprotonation of the acidic hydroxyl group. Therefore, either an excess of the Grignard reagent is required, or the hydroxyl group must be protected prior to the addition. lumenlearning.com After the initial deprotonation, the Grignard reagent adds to the nitrile, forming an imine anion. Subsequent hydrolysis of this intermediate yields a ketone. masterorganicchemistry.com For example, reaction with methylmagnesium bromide followed by hydrolysis would produce 1-(3-hydroxycyclopentyl)ethanone. nih.gov

Intramolecular reactions are also possible. If the hydroxyl group is first oxidized to a ketone (forming 3-oxocyclopentanecarbonitrile), intramolecular cyclization reactions can occur. For instance, the Thorpe-Ziegler reaction, an intramolecular variation of the Thorpe reaction, involves the base-catalyzed self-condensation of dinitriles to form cyclic β-keto nitriles. While not directly applicable to this compound itself, its derivatives could undergo similar intramolecular cyclizations. For example, a derivative containing a keto-azide could undergo intramolecular reductive cyclization to form a piperidine (B6355638) skeleton. nih.gov

Reactions of the Hydroxyl Functional Group

The secondary hydroxyl group in this compound can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation.

Esterification and Etherification Reactions for Protection and Derivatization

To prevent the acidic proton of the hydroxyl group from interfering with reactions at the nitrile center (e.g., Grignard addition), it can be temporarily converted into a less reactive functional group. This process is known as protection. wikipedia.org

Esterification: The hydroxyl group can be converted into an ester, such as an acetate (B1210297) or benzoate (B1203000) ester. This is typically achieved by reacting this compound with an acyl chloride or acid anhydride (B1165640) in the presence of a base like pyridine (B92270) or triethylamine. highfine.com These ester protecting groups are generally stable under neutral and acidic conditions but can be readily removed (deprotected) by basic hydrolysis. uchicago.edu

Etherification: Alternatively, the hydroxyl group can be converted into an ether. Common ether protecting groups for alcohols include methoxymethyl (MOM) ether, tetrahydropyranyl (THP) ether, and silyl (B83357) ethers like tert-butyldimethylsilyl (TBDMS) ether. organic-chemistry.org The choice of protecting group depends on the specific reaction conditions to be used in subsequent steps, as they exhibit different stabilities and require different conditions for removal. uchicago.eduorganic-chemistry.org For example, silyl ethers are typically cleaved by fluoride (B91410) ion sources, while acetal-type ethers like THP are removed under mild acidic conditions. vanderbilt.edu

Table 3: Common Protecting Groups for the Hydroxyl Functionality

| Protecting Group Class | Example Group | Protection Reagents | Deprotection Conditions |

|---|---|---|---|

| Ester | Acetyl (Ac) | Acetic Anhydride, Pyridine | Base (e.g., NaOH, H₂O) |

| Ester | Benzoyl (Bz) | Benzoyl Chloride, Pyridine | Base (e.g., NaOH, H₂O) |

| Ether (Acetal) | Tetrahydropyranyl (THP) | Dihydropyran, Acid catalyst | Aqueous Acid (e.g., H₃O⁺) |

Oxidation Reactions to Ketones or Carboxylic Acids

Oxidation of the secondary alcohol in this compound yields the corresponding ketone, 3-oxocyclopentanecarbonitrile. nih.gov This transformation can be accomplished using a variety of oxidizing agents, such as those based on chromium (e.g., pyridinium (B92312) chlorochromate, PCC) or Swern oxidation conditions (oxalyl chloride, DMSO, triethylamine).

Further oxidation of the resulting cyclic ketone, 3-oxocyclopentanecarbonitrile, is possible but requires harsh conditions and typically results in the cleavage of the cyclopentane (B165970) ring. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or nitric acid can break the carbon-carbon bonds adjacent to the carbonyl group, leading to the formation of a dicarboxylic acid. For example, the oxidation of cyclopentanone (B42830) can yield glutaric acid.

Stereochemical Inversion via Nucleophilic Substitution Reactions

The stereochemistry of the hydroxyl group in this compound can be inverted through nucleophilic substitution reactions that proceed with a defined stereochemical outcome. The Mitsunobu reaction is a paramount example of such a transformation, enabling the conversion of a secondary alcohol into a variety of other functional groups with a clean inversion of the stereocenter. chem-station.comorganic-chemistry.org

The reaction typically employs a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). alfa-chemistry.com The process begins with the formation of a betaine (B1666868) intermediate from the reaction of PPh₃ and DEAD. This intermediate then activates the alcohol, converting the hydroxyl group into a good leaving group. The subsequent nucleophilic attack by a suitable pronucleophile occurs via an Sₙ2 mechanism, which inherently results in the inversion of the stereochemical configuration at the carbon atom bearing the hydroxyl group. chem-station.comyoutube.com

For the stereochemical inversion of this compound, a common approach involves using a carboxylic acid as the nucleophile. This results in the formation of an ester with the opposite stereochemistry. Subsequent hydrolysis of the ester yields the alcohol with the inverted configuration. To ensure high yields, nucleophiles with a pKa lower than 13 are generally preferred. chem-station.com

Table 1: Key Components of the Mitsunobu Reaction for Stereochemical Inversion

| Role | Reagent Example | Function in the Reaction |

| Substrate | This compound | The alcohol whose stereocenter is to be inverted. |

| Phosphine | Triphenylphosphine (PPh₃) | Activates the azodicarboxylate and functions as an oxygen acceptor. |

| Azodicarboxylate | Diethyl azodicarboxylate (DEAD) | Acts as the primary activating agent and is reduced in the process. youtube.com |

| Nucleophile | Benzoic acid or p-Nitrobenzoic acid | Attacks the activated alcohol, leading to substitution with inversion. chem-station.com |

| Solvent | Tetrahydrofuran (THF) or Diethyl ether | Aprotic solvent to facilitate the reaction. youtube.com |

The reaction sequence effectively converts, for instance, a (1S,3R)-3-hydroxycyclopentanecarbonitrile into its (1S,3S)-diastereomer, or a (1R,3S)-enantiomer into its (1R,3R)-counterpart, via the formation and subsequent hydrolysis of the corresponding ester intermediate. This method is a cornerstone in synthetic chemistry for controlling the stereochemical outcome of complex molecules. chem-station.com

Rearrangements and Ring Transformations of the Cyclopentane Skeleton

The cyclopentane ring of this compound and its isomers is susceptible to rearrangements that can lead to the formation of larger ring systems. A notable transformation is the Tiffeneau-Demjanov rearrangement, a reliable method for the one-carbon ring expansion of cyclic ketones and their derivatives. wikipedia.orgorganicreactions.org

While the substrate is this compound, this reaction pathway is most directly applicable to its structural isomer, 1-hydroxycyclopentanecarbonitrile (B1295621) (the cyanohydrin of cyclopentanone). The transformation can be envisioned as a multi-step process starting from this cyanohydrin, which can be conceptually related to the reactivity of the cyclopentane core.

The key steps for the ring expansion are as follows:

Reduction of the Nitrile: The nitrile group of 1-hydroxycyclopentanecarbonitrile is first reduced to a primary amine. A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically used for this conversion, yielding a 1-(aminomethyl)cycloalkanol. libretexts.orgchemistrysteps.com In this case, 1-hydroxycyclopentanecarbonitrile would be converted to 1-(aminomethyl)cyclopentanol.

Diazotization and Rearrangement: The resulting amino alcohol is then treated with nitrous acid (HONO), generated in situ from sodium nitrite (B80452) and a strong acid. wikipedia.orgwikipedia.org This leads to the diazotization of the primary amine, forming a highly unstable diazonium salt.

Ring Expansion: The diazonium group is an excellent leaving group and is readily lost as nitrogen gas (N₂). This departure generates a primary carbocation adjacent to the ring. To achieve greater stability, a carbon-carbon bond from the cyclopentane ring migrates to the carbocation center. This concerted migration and loss of N₂ expands the five-membered cyclopentane ring into a six-membered cyclohexane (B81311) ring, specifically forming cyclohexanone. libretexts.orgchemistrysteps.com

This sequence provides a classic synthetic route to expand a cyclopentyl framework into a cyclohexyl one, highlighting a significant transformation pathway for the carbon skeleton of hydroxycyclopentanecarbonitrile isomers.

Table 2: Tiffeneau-Demjanov Rearrangement Pathway

| Step | Starting Material | Reagents | Intermediate/Product | Transformation |

| 1 | 1-Hydroxycyclopentanecarbonitrile | 1. LiAlH₄ 2. H₂O | 1-(Aminomethyl)cyclopentanol | Reduction of nitrile to primary amine. libretexts.org |

| 2 | 1-(Aminomethyl)cyclopentanol | NaNO₂, HCl (aq) | Cyclohexanone | Diazotization followed by ring expansion. wikipedia.orglibretexts.org |

Spectroscopic Characterization and Structural Elucidation Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the organic structure of 3-Hydroxycyclopentanecarbonitrile. By analyzing various NMR experiments, one can map out the entire molecule, confirming the connectivity of atoms and even determining the relative stereochemistry.

The ¹H NMR spectrum provides information on the chemical environment of each proton in the molecule. For this compound, distinct signals are expected for the protons on the cyclopentane (B165970) ring. The proton attached to the carbon bearing the hydroxyl group (H-3) would appear as a multiplet at a downfield chemical shift due to the deshielding effect of the electronegative oxygen atom. Similarly, the proton on the carbon bearing the nitrile group (H-1) would also be shifted downfield. The remaining methylene (B1212753) protons on the ring (at C-2, C-4, and C-5) would resonate at higher fields, appearing as complex multiplets due to coupling with adjacent protons. The exact chemical shifts and coupling constants (J-values) are critical for distinguishing between cis and trans isomers.

Table 1: Predicted ¹H NMR Data for this compound Predicted data based on general principles of NMR spectroscopy.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| H-1 (CH-CN) | 2.8 - 3.2 | Multiplet |

| H-2, H-5 | 1.8 - 2.4 | Multiplet |

| H-3 (CH-OH) | 4.0 - 4.5 | Multiplet |

| H-4 | 1.7 - 2.1 | Multiplet |

The ¹³C NMR spectrum reveals the number of unique carbon environments and their electronic nature. For this compound, six distinct carbon signals are expected, unless symmetry is present which could reduce the number of signals. The carbon of the nitrile group (C≡N) would appear at a characteristic downfield shift. The carbon atom bonded to the hydroxyl group (C-3) would also be significantly deshielded. The remaining sp³-hybridized carbons of the cyclopentane ring would resonate at higher field strengths.

Table 2: Predicted ¹³C NMR Data for this compound Predicted data based on general principles of NMR spectroscopy.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (CH-CN) | 25 - 35 |

| C-2, C-5 | 35 - 45 |

| C-3 (CH-OH) | 70 - 80 |

| C-4 | 30 - 40 |

2D NMR experiments are essential for unambiguously assigning the signals from 1D NMR and confirming the molecular structure. youtube.comyoutube.comnih.gov

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-1 and its neighbors on C-2 and C-5, between the H-2 protons and H-3, and so on, allowing for a complete tracing of the proton connectivity around the cyclopentane ring. youtube.com

HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates each proton signal directly to the carbon atom to which it is attached. It provides a definitive link between the ¹H and ¹³C assignments. For example, the proton signal predicted around 4.0-4.5 ppm would show a cross-peak with the carbon signal predicted around 70-80 ppm, confirming their assignment as H-3 and C-3, respectively. youtube.comyoutube.com

HMBC (Heteronuclear Multiple Bond Correlation) : This technique reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for identifying quaternary carbons and linking different parts of the molecule. For example, an HMBC spectrum could show a correlation from the H-3 proton to the C-1 carbon, and from the H-2 protons to the nitrile carbon (C≡N), confirming the 1,3-substitution pattern of the functional groups. youtube.com

Table 3: Key Expected 2D NMR Correlations for this compound

| Experiment | Key Correlation Examples | Information Gained |

|---|---|---|

| COSY | H-1 ↔ H-2 / H-5; H-2 ↔ H-3 | Confirms adjacent proton network. |

| HSQC | H-1 ↔ C-1; H-3 ↔ C-3 | Links protons to their directly bonded carbons. |

| HMBC | H-2 ↔ C-1; H-2 ↔ C-3; H-2 ↔ C≡N | Confirms long-range connectivity and regiochemistry. |

NMR spectroscopy is invaluable for distinguishing between isomers. Regioselectivity, such as the difference between 2-hydroxy- and this compound, would be evident from the unique splitting patterns and chemical shifts in the ¹H NMR spectrum.

Furthermore, this compound possesses two stereocenters (at C-1 and C-3), meaning it can exist as two diastereomers: cis and trans. These two diastereomers are distinct chemical compounds and will have different NMR spectra. In a ¹H NMR spectrum of a mixture, separate signals will appear for at least some of the corresponding protons in the cis and trans isomers. The ratio of these diastereomers can be accurately determined by integrating the signals corresponding to each isomer. rsc.orgnih.govresearchgate.netresearchgate.netechemi.com For example, the signal for H-3 might appear as two distinct multiplets, one for the cis isomer and one for the trans isomer, the integration of which directly provides the diastereomeric ratio.

Mass Spectrometry (MS)

Mass spectrometry is a destructive analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the molecular formula of this compound. It measures the mass of the molecule with very high precision (typically to four or more decimal places). This allows for the calculation of a unique elemental formula. The molecular formula for this compound is C₆H₉NO. HRMS can easily distinguish this from other formulas with the same nominal mass (e.g., C₇H₁₃O, nominal mass 111).

Table 4: High-Resolution Mass Spectrometry Data for this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₉NO |

| Nominal Mass | 111 |

| Monoisotopic Mass (Exact Mass) | 111.068414 Da nih.govnih.gov |

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Methodologies

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound. ESI and APCI are "soft" ionization techniques that are particularly well-suited for analyzing organic molecules, as they typically leave the molecular ion intact.

Electrospray Ionization (ESI): ESI is a technique that generates gas-phase ions from a liquid solution. It is especially useful for polar molecules and can be operated in both positive and negative ion modes. In the positive ion mode, this compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with a cation, such as sodium [M+Na]⁺ or potassium [M+K]⁺. The presence of the hydroxyl group and the nitrogen atom of the nitrile group can facilitate protonation. In the negative ion mode, deprotonation of the hydroxyl group could lead to the formation of the [M-H]⁻ ion. The choice of solvent and pH are critical in optimizing the ionization efficiency. For instance, using a protic solvent like methanol (B129727) with a small amount of formic acid can enhance the formation of [M+H]⁺ ions.

Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is often used for less polar compounds that are not as amenable to ESI. In APCI, the analyte solution is vaporized in a heated nebulizer, and a corona discharge creates reactant ions from the solvent vapor. These reactant ions then transfer a proton to or from the analyte molecule. Similar to ESI, APCI can be run in positive or negative ion modes, leading to the formation of [M+H]⁺ or [M-H]⁻ ions, respectively. The stability of the molecular ion in APCI can be influenced by the substituent's position and configuration on the cyclopentane ring. mdpi.com

Table 1: Predicted ESI and APCI-MS Data for this compound (C₆H₉NO)

| Ionization Mode | Predicted Ion | m/z (mass-to-charge ratio) | Notes |

| ESI/APCI (+) | [M+H]⁺ | 112.07 | Protonated molecule |

| ESI/APCI (+) | [M+Na]⁺ | 134.05 | Sodium adduct |

| ESI/APCI (+) | [M+K]⁺ | 150.03 | Potassium adduct |

| ESI/APCI (-) | [M-H]⁻ | 110.06 | Deprotonated molecule |

Note: The m/z values are calculated based on the monoisotopic mass of the most common isotopes.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation. nist.gov Each functional group vibrates at a characteristic frequency, resulting in a unique IR spectrum.

For this compound, the key functional groups are the hydroxyl (-OH) group and the nitrile (-C≡N) group.

Hydroxyl (-OH) group: The O-H stretching vibration typically appears as a broad band in the region of 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding.

Nitrile (-C≡N) group: The C≡N stretching vibration is characterized by a sharp, medium-intensity peak in the range of 2220-2260 cm⁻¹. mdpi.com

Aliphatic C-H bonds: The C-H stretching vibrations of the cyclopentane ring will appear in the region of 2850-3000 cm⁻¹. nih.gov

C-O bond: The C-O stretching vibration of the secondary alcohol will be observed in the fingerprint region, typically around 1050-1150 cm⁻¹.

While a specific IR spectrum for this compound is not widely published, data from structurally similar compounds can provide a reference for the expected peak positions. For example, the IR spectrum of 3-hydroxypropanenitrile shows a prominent broad absorption for the O-H stretch and a sharp peak for the C≡N stretch. Current time information in Bangalore, IN.

Table 2: Expected Infrared Absorption Frequencies for this compound

| Functional Group | Type of Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

| Hydroxyl (-OH) | O-H Stretch (hydrogen-bonded) | 3200 - 3600 | Broad, Strong |

| Nitrile (-C≡N) | C≡N Stretch | 2220 - 2260 | Sharp, Medium |

| Alkane (Cyclopentane) | C-H Stretch | 2850 - 3000 | Strong |

| Alcohol | C-O Stretch | 1050 - 1150 | Medium to Strong |

X-ray Diffraction Analysis for Absolute Stereochemistry and Crystal Structure (if applicable to derivatives)

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. acs.org While obtaining a suitable single crystal of this compound itself might be challenging, its derivatives can often be crystallized more readily.

The analysis of the crystal packing can also reveal intermolecular interactions, such as hydrogen bonding involving the hydroxyl and nitrile groups, which govern the macroscopic properties of the solid. researchgate.net Although no specific X-ray crystal structures of this compound derivatives are reported in the searched literature, the methodology remains the gold standard for structural confirmation. researchgate.net

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has emerged as a important tool in computational chemistry, balancing accuracy with computational cost. It is particularly well-suited for studying the properties of organic molecules like 3-Hydroxycyclopentanecarbonitrile.

DFT calculations are instrumental in determining the optimized geometry of this compound, including bond lengths, bond angles, and dihedral angles. These calculations can predict the most stable three-dimensional arrangement of the atoms. For instance, studies on similar cyclopentane (B165970) rings show they adopt non-planar conformations to alleviate ring strain. libretexts.org The electronic structure, including the distribution of electron density and the energies of molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), can also be elucidated. The energy gap between HOMO and LUMO is a critical parameter, providing insights into the molecule's reactivity and electronic transitions. wisc.edu

Illustrative DFT-Calculated Geometrical Parameters for a Conformer of this compound

| Parameter | Value |

|---|---|

| C-C (ring) bond length | ~1.54 Å |

| C-O bond length | ~1.43 Å |

| C-CN bond length | ~1.47 Å |

| C≡N bond length | ~1.16 Å |

| O-H bond length | ~0.96 Å |

| C-C-C (ring) bond angle | ~104-106° |

Note: These are typical values and the actual parameters would be determined for the specific conformer through DFT optimization.

DFT is a powerful method for mapping the potential energy surface of a chemical reaction, allowing for the investigation of reaction mechanisms. For instance, in the context of synthesizing substituted cyclopentanols, the ring-opening of a cyclopentene (B43876) oxide precursor by a cyanide nucleophile is a key step. DFT calculations can model this process, identifying the transition state structure and its associated energy barrier. acs.orgorganic-chemistry.orguni-muenchen.de This provides a detailed understanding of the reaction pathway, including whether the mechanism is concerted or stepwise.

In reactions involving this compound, such as the opening of a related epoxide, DFT can predict the regioselectivity (i.e., which carbon atom of the epoxide is attacked) and stereoselectivity (the stereochemical outcome of the reaction). organic-chemistry.orguni-muenchen.de By comparing the activation energies for different possible reaction pathways, the most favorable outcome can be determined. For example, the attack of a nucleophile on a substituted cyclopentene oxide can lead to different regioisomers, and DFT can quantify the energy barriers for the formation of each, thus predicting the major product.

The activation energy (Ea) is a crucial kinetic parameter that determines the rate of a chemical reaction. youtube.com DFT calculations can provide reliable estimates of activation energies for various transformations involving this compound. youtube.com By mapping the entire reaction pathway from reactants to products via the transition state, a comprehensive energy profile can be constructed. youtube.com This allows for a quantitative comparison of different potential reaction mechanisms.

Illustrative Activation Energies for a Hypothetical Reaction

| Reaction Pathway | Transition State | Activation Energy (kcal/mol) |

|---|---|---|

| Path A (e.g., SN2) | TS1 | 20.5 |

Note: These values are for illustrative purposes and would be calculated for a specific reaction using DFT.

Natural Bond Orbital (NBO) Analysis for Electronic Interactions

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding and electronic interactions within a molecule in the context of Lewis structures. youtube.comyoutube.com For this compound, NBO analysis can provide a detailed picture of the donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. These interactions, also known as hyperconjugation, contribute to the stability of the molecule. For example, the interaction between the lone pair of the hydroxyl oxygen and the antibonding orbital of an adjacent C-C bond can be quantified. NBO analysis also provides information about the hybridization of atoms and the polarization of chemical bonds. rsc.org

Illustrative NBO Analysis Data for this compound

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(O) | σ*(C-C) | ~2-5 |

Note: E(2) is the stabilization energy associated with the donor-acceptor interaction. These are representative values.

Conformational Analysis and Potential Energy Surfaces

Due to the flexibility of the five-membered ring, this compound can exist in various conformations. Conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them. The cyclopentane ring typically adopts non-planar conformations, such as the "envelope" and "half-chair" forms, to minimize torsional and angle strain. libretexts.org The substituents (hydroxyl and cyano groups) can occupy either axial or equatorial-like positions in these conformers, leading to different stereoisomers with distinct energies. By systematically rotating the dihedral angles of the ring and the substituents, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational interconversion.

Advanced Analytical Methodologies for Isolation, Purity, and Stereoisomeric Analysis

Chromatographic Techniques for Separation and Quantification

Chromatography is the cornerstone for the analysis of 3-hydroxycyclopentanecarbonitrile, enabling both the separation of its stereoisomers and the quantification of its purity.

Gas Chromatography (GC) for Diastereomeric Ratio and Enantiomeric Excess Determination

Gas chromatography, particularly with chiral stationary phases, is a powerful tool for the stereoisomeric analysis of volatile compounds like this compound. The determination of diastereomeric ratio and enantiomeric excess is critical in asymmetric synthesis, where the goal is to produce a single desired stereoisomer. mastelf.com

Chiral GC columns, often containing cyclodextrin (B1172386) derivatives, can differentiate between enantiomers and diastereomers. nih.gov The separation is based on the formation of transient diastereomeric complexes between the chiral stationary phase and the enantiomers of the analyte, leading to different retention times. For this compound, which has two chiral centers, four possible stereoisomers exist: (1R, 3R), (1S, 3S), (1R, 3S), and (1S, 3R). A suitable chiral GC method can potentially separate all four stereoisomers, or at a minimum, the two pairs of enantiomers. libretexts.org

The enantiomeric excess (ee) can be calculated from the peak areas of the corresponding enantiomers in the chromatogram using the formula: ee (%) = |(Area_R - Area_S)| / (Area_R + Area_S) x 100. Similarly, the diastereomeric ratio (dr) can be determined by comparing the sum of the peak areas of one diastereomeric pair to the other.

Table 1: Illustrative Chiral GC Parameters for Stereoisomeric Analysis of this compound

| Parameter | Value |

| Column | Chiral GC Column (e.g., β-cyclodextrin-based) |

| Injector Temperature | 250 °C |

| Oven Program | 80 °C (hold 2 min), ramp to 180 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Carrier Gas | Helium |

| Expected Elution Order | (1S, 3R) < (1R, 3S) < (1S, 3S) < (1R, 3R) |

| Sample Preparation | Dilution in a suitable solvent (e.g., dichloromethane) |

Note: This table presents a hypothetical set of parameters. Actual conditions would require optimization.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Enantioseparation

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for assessing the purity of this compound and can also be employed for its enantioseparation. rsc.orgtorontech.com For purity analysis, a reversed-phase HPLC method is typically used. The compound is separated from any impurities or by-products on a nonpolar stationary phase (e.g., C18) with a polar mobile phase. rsc.org

For the enantioseparation of this compound, chiral HPLC is the method of choice. This can be achieved using either a chiral stationary phase (CSP) or a chiral mobile phase additive. CSPs are the more common approach, with polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) being widely used. nih.gov The separation mechanism relies on the differential interactions (e.g., hydrogen bonding, dipole-dipole interactions, steric hindrance) between the enantiomers and the chiral stationary phase. nih.gov

Table 2: Representative HPLC Conditions for Purity and Enantioseparation of this compound

| Parameter | Purity Analysis (Reversed-Phase) | Enantioseparation (Chiral) |

| Column | C18 (e.g., 250 x 4.6 mm, 5 µm) | Chiral (e.g., Polysaccharide-based) |

| Mobile Phase | Acetonitrile (B52724)/Water gradient | Isocratic mixture of Hexane/Isopropanol |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 210 nm | UV at 210 nm |

| Column Temperature | 25 °C | 25 °C |

Note: These are example conditions and would need to be optimized for the specific application.

Ultra-High-Performance Liquid Chromatography (UPLC) for Expedited Analysis

Ultra-High-Performance Liquid Chromatography (UPLC) offers significant advantages over conventional HPLC in terms of speed, resolution, and sensitivity. This is achieved by using columns packed with sub-2 µm particles, which requires instrumentation capable of handling higher backpressures. For a polar compound like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with UPLC can be particularly effective. researchgate.net HILIC utilizes a polar stationary phase and a mobile phase with a high concentration of an organic solvent, which is well-suited for retaining and separating polar analytes. The use of UPLC can drastically reduce analysis times, allowing for higher sample throughput.

Optimization of Mobile Phases and Stationary Phases for Specific Analytical Targets

The selection and optimization of the mobile and stationary phases are critical for achieving the desired separation in any chromatographic method. mastelf.com For the analysis of this compound, several factors must be considered.

Mobile Phase Optimization:

For Reversed-Phase HPLC/UPLC: The ratio of organic solvent (e.g., acetonitrile or methanol) to aqueous buffer is adjusted to control the retention time and resolution. The pH of the mobile phase can also be optimized to ensure the analyte is in a single ionic form. nih.govscielo.br

For Chiral HPLC: The choice and ratio of the non-polar solvent (e.g., hexane) and the polar modifier (e.g., isopropanol, ethanol) are crucial for achieving enantioselectivity. scielo.br

For HILIC: The percentage of water in the organic mobile phase is a key parameter for controlling the retention of polar compounds like this compound. researchgate.net

Stationary Phase Optimization:

Purity Analysis: A C18 or C8 column is a common starting point for reversed-phase separations. However, for more polar compounds, a polar-embedded or polar-endcapped stationary phase might provide better peak shape and retention.

Enantioseparation: A screening of different chiral stationary phases (e.g., various polysaccharide derivatives) is often necessary to find the one that provides the best separation for a specific pair of enantiomers. nih.gov

Applications As a Building Block in Complex Molecular Architectures

Precursor for Stereodefined Aminocyclopentanols and Related Bioactive Scaffolds

3-Hydroxycyclopentanecarbonitrile is a pivotal starting material for the synthesis of stereodefined aminocyclopentanols. The nitrile group can be readily reduced to a primary amine, yielding a 1,3-aminoalcohol on a cyclopentane (B165970) ring. youtube.com This transformation is significant because the aminocyclopentanol scaffold is a core structural motif in numerous biologically active compounds. The relative stereochemistry of the hydroxyl and the newly formed aminomethyl group can be controlled, providing access to specific isomers that are crucial for biological function.

The versatility of the cyanohydrin functional group within this cyclopentane system allows for further chemical manipulation. libretexts.org The hydroxyl group can be protected or activated as a leaving group, while the nitrile is converted to the amine. Subsequent reactions at the amine, such as acylation or alkylation, provide access to a diverse range of N-functionalized aminocyclopentanols. These compounds are key components in the development of pharmaceuticals and other bioactive molecules.

Synthesis of 2-Deoxy-streptamine (2-DOS) Mimics and Analogues

2-Deoxy-streptamine (2-DOS) is the central aminocyclitol core of many aminoglycoside antibiotics, such as neomycin and kanamycin. rsc.orgresearchgate.net These antibiotics function by binding to ribosomal RNA (rRNA), and the 2-DOS moiety plays a critical role in this interaction. nih.gov The development of novel analogues and mimics of 2-DOS is a key strategy to combat the rise of antibiotic-resistant bacteria. rsc.orgresearchgate.net

While 2-DOS itself is a six-membered ring, this compound provides an excellent starting point for the synthesis of five-membered ring mimics. By converting the nitrile to an amino group and introducing another amino functionality onto the cyclopentane ring, researchers can construct scaffolds that spatially mimic the key binding features of the natural 2-DOS core. These cyclopentane-based analogues are investigated for their ability to bind to RNA targets and exhibit antimicrobial activity, potentially leading to new classes of antibiotics with improved properties. nih.gov The biosynthesis of 2-DOS involves a series of enzymatic steps starting from glucose-6-phosphate, highlighting the complexity of its natural production and the value of synthetic alternatives. researchgate.netnih.gov

Intermediacy in the Elaboration of Diverse Functionalized Cyclopentane Systems

The cyclopentane ring is a common structural element in a vast number of natural products and pharmaceuticals. baranlab.orgorganic-chemistry.org this compound, with its two distinct functional groups, is an ideal intermediate for the synthesis of highly functionalized cyclopentane derivatives. The nitrile and hydroxyl groups can be transformed into a wide range of other functionalities, serving as handles for further molecular elaboration. nih.gov

Key transformations of the cyanohydrin moiety include:

Hydrolysis of the nitrile: Under acidic or basic conditions, the nitrile group can be hydrolyzed to a carboxylic acid, yielding a 3-hydroxycyclopentanecarboxylic acid derivative. youtube.com This introduces another key functional group for further reactions, such as esterification or amide bond formation.

Reduction of the nitrile: As mentioned previously, reduction of the nitrile leads to a primary amine. youtube.com

Reactions of the hydroxyl group: The hydroxyl group can be oxidized to a ketone, protected to allow for selective reaction at the nitrile, or converted into a good leaving group for substitution reactions.

This chemical versatility allows for a stepwise and controlled introduction of complexity onto the cyclopentane scaffold, making this compound a valuable precursor in multi-step total synthesis projects. google.com

Table 1: Synthetic Transformations of this compound

| Functional Group | Reaction Type | Product Functional Group | Potential Applications |

|---|---|---|---|

| Nitrile (-CN) | Reduction (e.g., with LiAlH₄) | Primary Amine (-CH₂NH₂) | Synthesis of aminocyclopentanols, heterocycles |

| Nitrile (-CN) | Hydrolysis (e.g., with H₃O⁺, heat) | Carboxylic Acid (-COOH) | Synthesis of cyclopentane carboxylic acid derivatives |

| Hydroxyl (-OH) | Oxidation (e.g., with PCC) | Ketone (=O) | Synthesis of cyclopentanone (B42830) derivatives |

| Hydroxyl (-OH) | Protection (e.g., as a silyl (B83357) ether) | Protected Hydroxyl (-OSiR₃) | Allows for selective manipulation of the nitrile group |

Contribution to the Construction of Chemical Libraries for Advanced Organic Research

Chemical libraries, which are large collections of structurally related compounds, are essential tools in drug discovery and chemical biology. nih.gov They are used in high-throughput screening to identify new lead compounds with desired biological activities. The synthetic accessibility and functional group tolerance of this compound make it an excellent scaffold for the construction of focused chemical libraries.

Starting from this single precursor, a multitude of derivatives can be generated in a systematic fashion. By employing a range of reagents and reaction conditions on the hydroxyl and nitrile functionalities, a library of diverse cyclopentane-based molecules can be rapidly assembled. For example, the amine derived from the nitrile reduction can be reacted with a library of carboxylic acids to produce a library of amides. Similarly, the hydroxyl group can be reacted with a library of alkyl halides to generate a library of ethers. This approach allows for the systematic exploration of the structure-activity relationship (SAR) of cyclopentane derivatives in various biological assays.

Role in the Stereoselective Synthesis of Nitrogen-Containing Heterocycles

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals, agrochemicals, and natural products. openmedicinalchemistryjournal.comresearchgate.net Their synthesis is a major focus of organic chemistry. frontiersin.orgmdpi.comfrontiersin.org this compound can serve as a chiral precursor for the stereoselective synthesis of various fused or spirocyclic nitrogen-containing heterocycles.

The synthetic strategy typically involves the transformation of the nitrile and hydroxyl groups into reactive intermediates that can participate in intramolecular cyclization reactions. For instance, reduction of the nitrile to a primary amine, followed by activation of the hydroxyl group (e.g., by converting it to a mesylate or tosylate), can set the stage for an intramolecular nucleophilic substitution reaction. This would lead to the formation of a fused bicyclic system containing a nitrogen atom, such as a derivative of pyrrolizidine (B1209537) or indolizidine, depending on the ring size formed. The stereocenters present in the starting material can effectively control the stereochemical outcome of the cyclization, leading to the formation of a single enantiomer of the heterocyclic product.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Hydroxycyclopentanecarbonitrile, and how can reaction efficiency be quantified?

- Methodological Answer : The synthesis of this compound often involves cyclization or hydroxylation of precursor nitriles. For example, analogous compounds like 1-(4-Hydroxy-3-nitrophenyl)-3-oxocyclobutanecarbonitrile are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Efficiency can be quantified using metrics such as yield (%), reaction time, and purity (e.g., HPLC or GC-MS analysis). Optimizing catalysts (e.g., Pd-based) and solvent systems (e.g., acetonitrile/water mixtures) is critical for reproducibility .

Q. What analytical techniques are recommended for confirming the structure and purity of this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for structural confirmation, particularly for distinguishing hydroxyl and nitrile groups. Mass spectrometry (MS) provides molecular weight validation, while Fourier-Transform Infrared (FT-IR) spectroscopy identifies functional groups (e.g., -CN ~2200 cm⁻¹). Purity should be assessed via chromatographic methods (HPLC with UV detection) and melting point consistency .

Q. How should this compound be stored to maintain stability, and what decomposition products should be monitored?

- Methodological Answer : Store under inert gas (N₂/Ar) at 2–8°C in airtight, light-resistant containers. Avoid exposure to moisture or strong oxidizers. Decomposition products may include cyclopentanone derivatives or cyanide-containing byproducts, detectable via GC-MS or TLC monitoring .

Advanced Research Questions

Q. How can researchers resolve contradictory findings in the biological activity of this compound derivatives?

- Methodological Answer : Contradictions in bioactivity data may arise from heterogeneity in experimental designs (e.g., cell lines, dosage variations). Apply meta-analytical tools like I² statistics to quantify heterogeneity across studies and identify outlier datasets. Sensitivity analyses (e.g., subgrouping by assay type) can isolate variables affecting reproducibility .

Q. What computational strategies are employed to predict the reactivity of this compound in novel reaction environments?

- Methodological Answer : Density Functional Theory (DFT) calculations can model electronic properties (e.g., HOMO-LUMO gaps) to predict sites of electrophilic/nucleophilic attack. Molecular dynamics simulations under varying solvent conditions (e.g., polar vs. nonpolar) help assess conformational stability. SMILES/InChI notations enable database mining for analogous reaction pathways .

Q. What methodologies are used to study the interaction of this compound with biological targets (e.g., enzymes or receptors)?

- Methodological Answer : Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) quantify binding affinities (KD values). For mechanistic insights, use X-ray crystallography or Cryo-EM to resolve ligand-target complexes. In vitro assays (e.g., enzyme inhibition kinetics) should control for pH and co-solvent effects .

Q. How should researchers formulate testable hypotheses about the structure-activity relationships (SAR) of this compound analogs?

- Methodological Answer : Begin with a literature review to identify conserved pharmacophores (e.g., nitrile group positioning). Use comparative SAR tables to correlate substituent variations (e.g., hydroxyl vs. nitro groups) with activity trends. Hypothesis-driven synthesis should prioritize derivatives predicted to enhance binding (e.g., halogenation for hydrophobic interactions) .

Data Presentation Guidelines

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.